

(R)-1-(2-Fluorophenyl)ethanol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 1-(2-Fluorophenyl)ethanol

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An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the chiral building block, (R)-**1-(2-Fluorophenyl)ethanol**.

This technical guide provides comprehensive information on (R)-**1-(2-Fluorophenyl)ethanol**, a key chiral intermediate in the synthesis of pharmacologically active molecules. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its primary application as a precursor for lysophosphatidic acid receptor 1 (LPA1) antagonists.

Core Properties and Identification

(R)-**1-(2-Fluorophenyl)ethanol** is a chiral alcohol that serves as a valuable building block in asymmetric synthesis. Its precise three-dimensional structure is critical for the biological activity of the final target molecules.

Identifier	Value
CAS Number	162427-79-4[1][2][3]
Molecular Formula	C ₈ H ₉ FO[1][2]
Molecular Weight	140.15 g/mol [1][2]
Synonyms	(R)-(+)-1-(2-Fluorophenyl)ethanol, (alphaR)-2-Fluoro-alpha-methylbenzenemethanol[3]

Physical and Chemical Properties

The physical and chemical data for (R)-**1-(2-Fluorophenyl)ethanol** are summarized below. Note that some reported values vary between suppliers.

Property	Value
Appearance	Colorless to pale yellow liquid
Boiling Point	193.1 °C @ 760 mmHg[2]
Density	1.123 g/cm ³ [3]
Refractive Index	~1.511[2]
Flash Point	88 °C[3]
Solubility	Soluble in organic solvents such as ethanol and acetone; limited solubility in water.
Storage	Store sealed in a dry environment at room temperature[1][3].

Application in Drug Development: LPA1 Receptor Antagonists

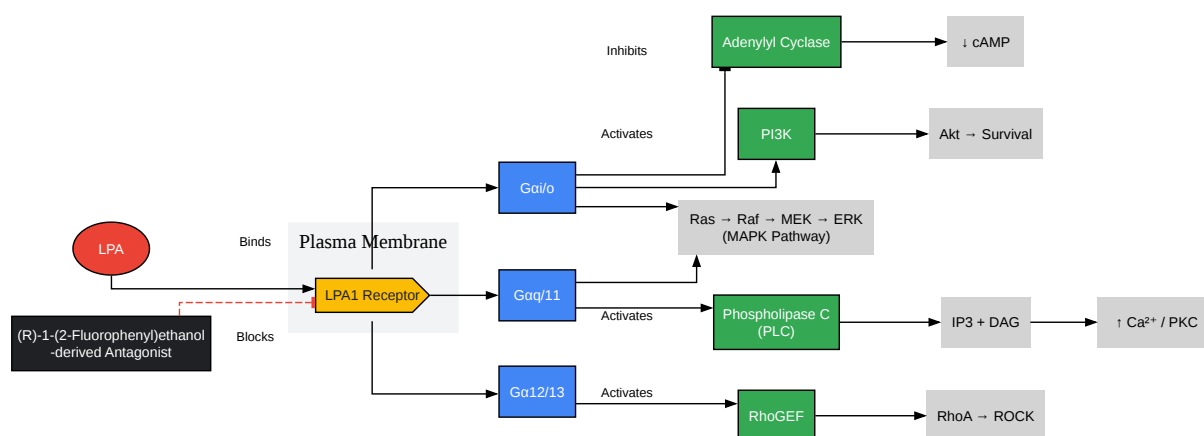
(R)-**1-(2-Fluorophenyl)ethanol** is a crucial intermediate in the synthesis of orally active antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1).[3] LPA1 is a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including fibrosis, cancer, and neuropathic pain.[2][4] Antagonizing this receptor is a promising therapeutic strategy for these conditions.

The chirality of the **1-(2-fluorophenyl)ethanol** moiety is essential for the high affinity and selectivity of the resulting antagonists for the LPA1 receptor.

LPA1 Receptor Signaling Pathway

Activation of the LPA1 receptor by its endogenous ligand, lysophosphatidic acid (LPA), initiates a complex signaling cascade. The receptor couples to multiple heterotrimeric G proteins,

primarily Gi/o, Gq/11, and G12/13, leading to the activation of several downstream effector pathways.[2][4] These pathways ultimately regulate cellular responses such as proliferation, migration, and survival.[5]



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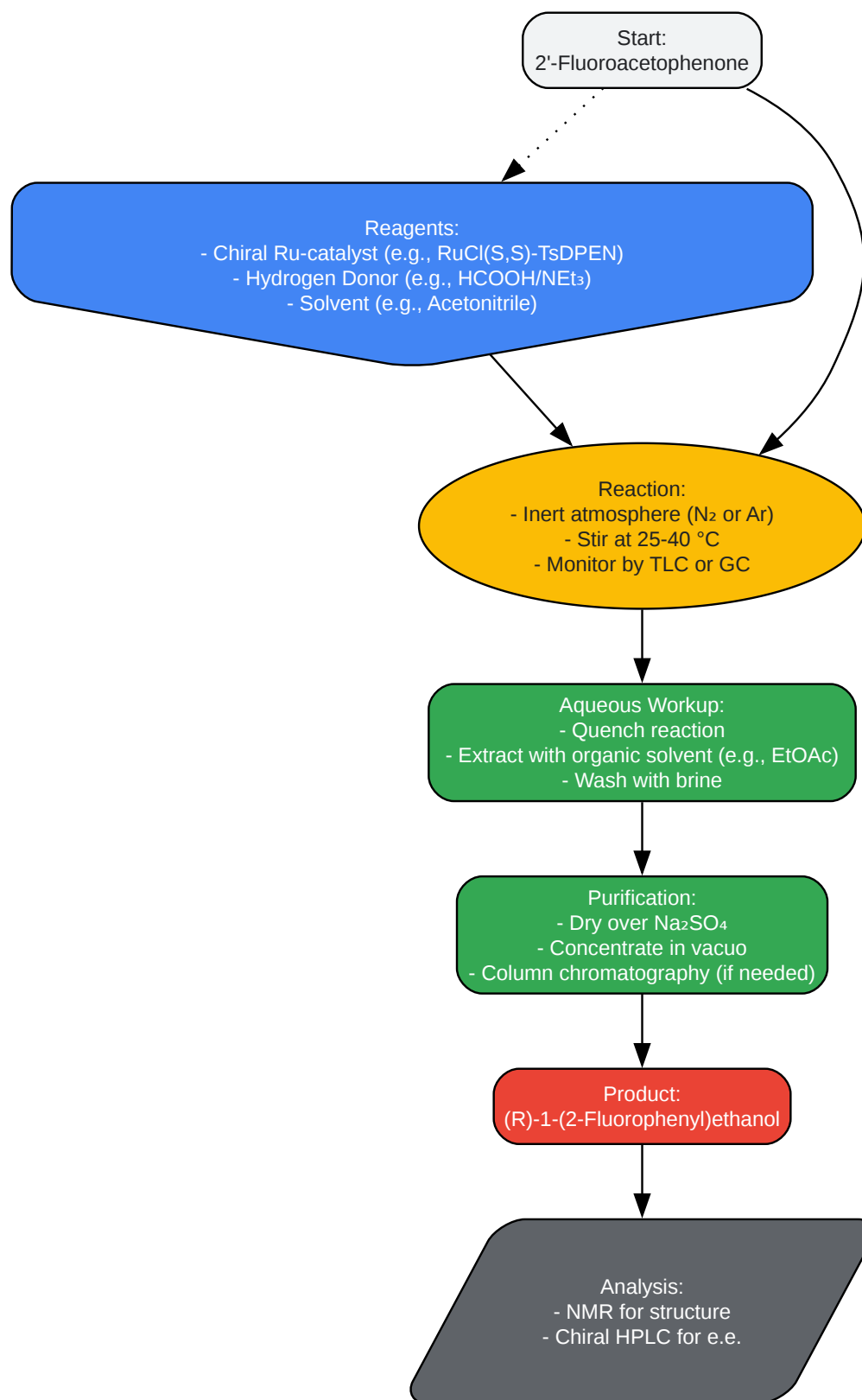
Figure 1. Simplified LPA1 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for the synthesis of (R)-1-(2-Fluorophenyl)ethanol are crucial for its application in research and development.

Synthesis via Asymmetric Transfer Hydrogenation

A common and efficient method for preparing (R)-1-(2-Fluorophenyl)ethanol is the asymmetric transfer hydrogenation (ATH) of the prochiral ketone, 2'-fluoroacetophenone. This method utilizes a chiral catalyst to selectively produce the (R)-enantiomer.



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